(2S)-(+)-Glycidyl tosylate
CAS No.: 70987-78-9
Cat. No.: VC21155475
Molecular Formula: C10H12O4S
Molecular Weight: 228.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 70987-78-9 |
---|---|
Molecular Formula | C10H12O4S |
Molecular Weight | 228.27 g/mol |
IUPAC Name | [(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m0/s1 |
Standard InChI Key | NOQXXYIGRPAZJC-VIFPVBQESA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2CO2 |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 |
Introduction
Chemical Identity and Structural Characteristics
(2S)-(+)-Glycidyl tosylate, also known by its IUPAC name [(2S)-oxiran-2-yl]methyl 4-methylbenzenesulfonate, is a chiral epoxide with the molecular formula C₁₀H₁₂O₄S . This compound features a tosylate group attached to a glycidyl moiety, providing both the reactivity of an epoxide ring and a good leaving group for nucleophilic substitution reactions.
Basic Identification Parameters
Parameter | Value |
---|---|
CAS Registry Number | 70987-78-9 |
Molecular Formula | C₁₀H₁₂O₄S |
Molecular Weight | 228.26 g/mol |
EINECS Number | 417-210-7 |
InChI Key | NOQXXYIGRPAZJC-VIFPVBQESA-N |
SMILES Notation | CC1=CC=C(C=C1)S(=O)(=O)OCC2CO2 |
Common Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
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(S)-Glycidyl tosylate
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(S)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate
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(S)-Oxiran-2-ylmethyl toluene-4-sulfonate
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(2S)-2-Oxiranemethanol 2-(4-methylbenzenesulfonate)
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(S)-(2,3-Epoxypropan-1-yl) 4-methylbenzenesulfonate
Physical and Chemical Properties
(2S)-(+)-Glycidyl tosylate appears as a white to off-white fluffy powder or solid with specific physical characteristics that influence its handling, storage, and applications.
Physical Properties
Solubility Profile
The compound exhibits limited water compatibility but dissolves in various organic solvents, which is important for its application in organic synthesis:
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Decomposes in water
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Soluble in chloroform
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Slightly soluble in dioxane
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Slightly soluble in DMSO
Thermodynamic Properties
Detailed thermodynamic data for (2S)-(+)-Glycidyl tosylate has been determined through various estimation methods, providing valuable information for reaction engineering and process development.
Estimated Thermodynamic Values
Property | Value | Unit | Method |
---|---|---|---|
Gibbs Free Energy (gf) | -462.81 | kJ/mol | Joback Method |
Enthalpy of Formation (hf) | -669.44 | kJ/mol | Joback Method |
Enthalpy of Fusion (hfus) | 33.99 | kJ/mol | Joback Method |
Enthalpy of Vaporization (hvap) | 66.26 | kJ/mol | Joback Method |
Critical Temperature (tc) | 774.89 | K | Joback Method |
Critical Pressure (pc) | 3891.64 | kPa | Joback Method |
Critical Volume (vc) | 0.610 | m³/kmol | Joback Method |
These thermodynamic parameters are essential for understanding the compound's behavior in various reaction conditions and for designing efficient synthetic processes .
Applications and Uses
(2S)-(+)-Glycidyl tosylate serves as a versatile building block in stereoselective synthesis, particularly in pharmaceutical and fine chemical applications.
Pharmaceutical Intermediates
The compound functions as a key chiral intermediate in the synthesis of numerous pharmaceutical compounds:
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Used in the preparation of neurochemicals
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Serves as a protected form of glycidol for selective transformations
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Employed as a chiral building block in drug discovery research
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Utilized in the synthesis of various biologically active compounds
Enantioselective Synthesis
(2S)-(+)-Glycidyl tosylate has been specifically documented for its role in stereoselective synthesis:
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Was employed in the first enantioselective synthesis of (R)- and (S)-4-acetyl-3-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazines
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Enables the introduction of the glycidyl moiety with defined stereochemistry
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Serves as a versatile C3 building block for complex chiral molecules
Research Applications
The compound maintains significant importance in both academic and industrial research:
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Used in asymmetric synthesis methodologies
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Employed in the development of new pharmaceutical agents
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Utilized in the study of stereoselective reactions
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Serves as a model compound for understanding epoxide reactivity
Classification Category | Designation |
---|---|
Signal Word | Danger |
Hazard Codes | T (Toxic), N (Dangerous for the environment), Xi (Irritant) |
GHS Hazard Categories | Serious Eye Damage (Category 1), Skin Sensitization (Category 1), Germ Cell Mutagenicity (Category 2), Carcinogenicity (Category 1B) |
WGK Germany | 3 (Severe hazard to waters) |
Storage Class | 9 |
Hazard Statements
The compound is associated with several specific hazards:
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Causes serious eye damage
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May cause an allergic skin reaction
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Suspected of causing genetic defects
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May cause cancer
Ecotoxicological Data
Environmental impact data reveals significant aquatic toxicity:
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LC50 (Rainbow Trout, 96h): 4.2 mg/L
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EC50 (Water Flea, 48h): 2.0 mg/L
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Considered toxic to aquatic organisms with potential for long-term adverse effects
Synthetic Methods
The preparation of (2S)-(+)-Glycidyl tosylate typically involves stereoselective synthetic routes starting from readily available chiral precursors.
Analytical Characteristics
Quality control and identification of (2S)-(+)-Glycidyl tosylate rely on several analytical parameters that serve as identity markers.
Identification Tests
Analytical Method | Characteristic |
---|---|
Melting Point | 46-49°C |
Specific Rotation | +17° (c=2.5, CHCl₃) |
Infrared Spectrum | Characteristic absorption patterns |
GC Purity | Typically ≥98-99% |
Spectroscopic Properties
The compound exhibits distinctive spectroscopic characteristics that aid in its identification and purity assessment. Common analytical methods include NMR spectroscopy, mass spectrometry, and infrared spectroscopy, which reveal the structural features of the tosylate group and epoxide ring .
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